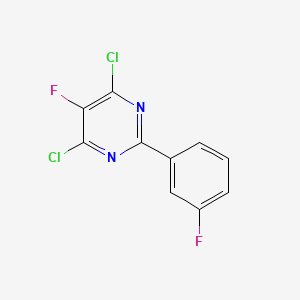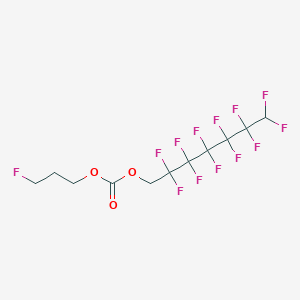![molecular formula C6H14O3S B12082781 Ethanol, 2-[(2-methylpropyl)sulfonyl]- CAS No. 42779-13-5](/img/structure/B12082781.png)
Ethanol, 2-[(2-methylpropyl)sulfonyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanol, 2-[(2-methylpropyl)sulfonyl]- is a chemical compound with the molecular formula C6H14O3S. It is also known as 2-(methylsulfonyl)ethanol. This compound is characterized by the presence of a sulfonyl group attached to an ethanol backbone, making it a versatile building block in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethanol, 2-[(2-methylpropyl)sulfonyl]- typically involves the reaction of 2-(methylthio)ethanol with an oxidizing agent to introduce the sulfonyl group. The reaction conditions often include the use of a solvent such as chloroform or ethyl acetate, and the reaction is carried out at room temperature .
Industrial Production Methods
In industrial settings, the production of ethanol, 2-[(2-methylpropyl)sulfonyl]- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Ethanol, 2-[(2-methylpropyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group back to a thioether.
Substitution: The hydroxyl group in the ethanol backbone can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium cyanide, sodium azide.
Major Products
Oxidation: Sulfonic acids.
Reduction: Thioethers.
Substitution: Various substituted ethanol derivatives.
Wissenschaftliche Forschungsanwendungen
Ethanol, 2-[(2-methylpropyl)sulfonyl]- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of ethanol, 2-[(2-methylpropyl)sulfonyl]- involves its interaction with molecular targets such as enzymes. For example, it can act as an inhibitor of acetylcholinesterase by binding to the active site and preventing the breakdown of acetylcholine. This interaction is facilitated by the sulfonyl group, which enhances the binding affinity of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Hydroxyethyl methyl sulfone
- 2-(Ethylsulfonyl)ethanol
- 2,2’-Sulfonyldiethanol
Uniqueness
Ethanol, 2-[(2-methylpropyl)sulfonyl]- is unique due to its specific structural features, such as the presence of a 2-methylpropyl group attached to the sulfonyl moiety. This structural uniqueness imparts distinct chemical properties and reactivity patterns, making it a valuable compound in various synthetic applications .
Eigenschaften
| 42779-13-5 | |
Molekularformel |
C6H14O3S |
Molekulargewicht |
166.24 g/mol |
IUPAC-Name |
2-(2-methylpropylsulfonyl)ethanol |
InChI |
InChI=1S/C6H14O3S/c1-6(2)5-10(8,9)4-3-7/h6-7H,3-5H2,1-2H3 |
InChI-Schlüssel |
UQXRSMJOLZKFER-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CS(=O)(=O)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



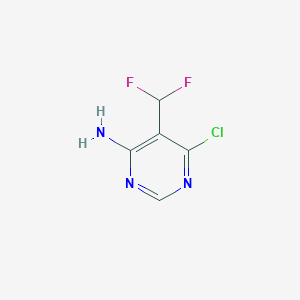
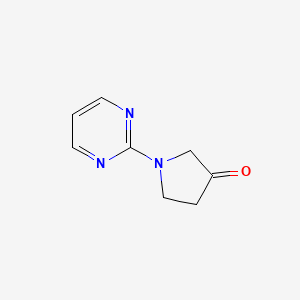
![2,2'-[Ethane-1,2-diylbis(azanediylpropane-1,2-diyl)]bis(5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione)](/img/structure/B12082712.png)
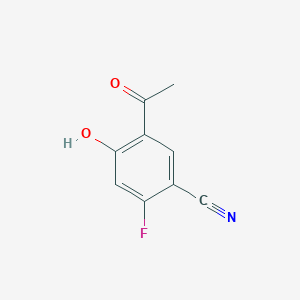
![2-[(4-Bromo-phenyl)-(2-hydroxy-ethyl)-amino]-ethanol](/img/structure/B12082735.png)
![N-[(2-chloro-3-fluorophenyl)methyl]oxetan-3-amine](/img/structure/B12082739.png)

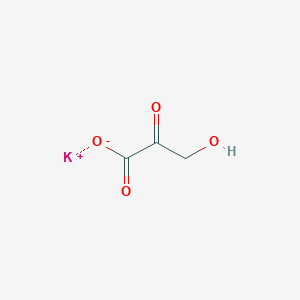
![Methyl 1-[(2-methylpropyl)amino]cyclobutane-1-carboxylate](/img/structure/B12082761.png)

